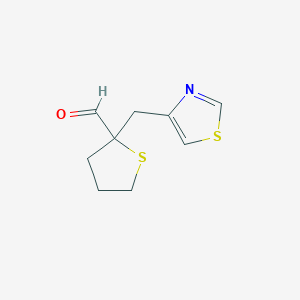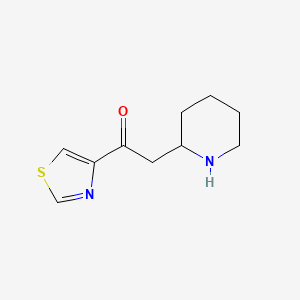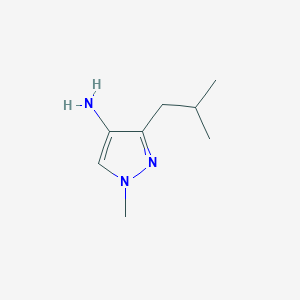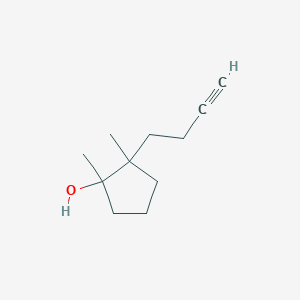
2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde is a heterocyclic compound that contains both thiazole and thiolane rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the thiolane moiety. One common method includes the reaction of thioamides with α-halo ketones under basic conditions to form the thiazole ring. Subsequent reactions with thiolane derivatives lead to the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: 2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects .
相似化合物的比较
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Thiolane derivatives: Compounds such as thiolane-2-carboxylic acid and thiolane-2-thiol are structurally related.
Uniqueness: 2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde is unique due to the combination of both thiazole and thiolane rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in simpler thiazole or thiolane derivatives .
属性
分子式 |
C9H11NOS2 |
|---|---|
分子量 |
213.3 g/mol |
IUPAC 名称 |
2-(1,3-thiazol-4-ylmethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C9H11NOS2/c11-6-9(2-1-3-13-9)4-8-5-12-7-10-8/h5-7H,1-4H2 |
InChI 键 |
WBDFNYYKYAYUPY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(SC1)(CC2=CSC=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
![2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B15272304.png)
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15272310.png)

![Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)



![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15272355.png)
![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)

